3-Amino-2,2-dimethyl-1-(5-methylthiophen-2-yl)propan-1-ol
CAS No.:
Cat. No.: VC17659012
Molecular Formula: C10H17NOS
Molecular Weight: 199.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H17NOS |
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Molecular Weight | 199.32 g/mol |
IUPAC Name | 3-amino-2,2-dimethyl-1-(5-methylthiophen-2-yl)propan-1-ol |
Standard InChI | InChI=1S/C10H17NOS/c1-7-4-5-8(13-7)9(12)10(2,3)6-11/h4-5,9,12H,6,11H2,1-3H3 |
Standard InChI Key | OSJCGZBARMFGSV-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(S1)C(C(C)(C)CN)O |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 3-amino-2,2-dimethyl-1-(5-methylthiophen-2-yl)propan-1-ol is CHNOS, with a molecular weight of 199.32 g/mol. Its IUPAC name reflects the substitution pattern: the hydroxyl group is attached to the propan-1-ol backbone, which bears two methyl groups at the 2-position and an amino group at the 3-position. The thiophene ring is substituted with a methyl group at the 5-position, distinguishing it from analogs such as 3-amino-2,2-dimethyl-1-(3-methylthiophen-2-yl)propan-1-ol (PubChem CID: 79138701) .
Key Structural Features:
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Thiophene Ring: A five-membered aromatic heterocycle with sulfur at the 1-position and a methyl group at the 5-position.
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Hydroxyl Group: Positioned at the terminal carbon of the propanol chain.
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Amino Group: Located at the 3-position of the propane backbone, enabling hydrogen bonding and basicity.
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Steric Hindrance: The 2,2-dimethyl configuration introduces steric effects that influence reactivity and conformation.
Synthesis and Optimization Strategies
While no direct synthesis route for 3-amino-2,2-dimethyl-1-(5-methylthiophen-2-yl)propan-1-ol is documented, analogous compounds provide insight into plausible methodologies. For example, the synthesis of 3-amino-2,2-dimethyl-1-(2-methylthiophen-3-yl)propan-1-ol involves Grignard reactions followed by amination and hydroxylation steps. A hypothetical route for the target compound could involve:
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Thiophene Functionalization:
Introduction of the methyl group at the 5-position via Friedel-Crafts alkylation or cross-coupling reactions. -
Propanol Backbone Assembly:
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Step 1: Reaction of 5-methylthiophene-2-carbaldehyde with a Grignard reagent (e.g., (CH)CHMgBr) to form a secondary alcohol.
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Step 2: Reductive amination or nucleophilic substitution to introduce the amino group.
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Critical Parameters:
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Solvent Selection: Protic solvents like 2-propanol or water are preferred for diastereomeric salt formation in chiral resolutions .
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Catalysis: Transition-metal catalysts (e.g., Pd, Ni) may enhance regioselectivity in thiophene functionalization .
Physicochemical Properties
Data extrapolated from structurally related compounds suggest the following properties:
The low LogP value indicates moderate hydrophilicity, likely due to the hydroxyl and amino groups. The flash point is estimated at 62–70°C, necessitating cautious handling under high-temperature conditions .
Reactivity and Functional Group Interactions
The compound’s reactivity is governed by its functional groups:
Amino Group
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Basicity: The primary amine (pKa ~10–11) can participate in acid-base reactions, forming salts with carboxylic acids or sulfonic acids .
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Nucleophilic Substitution: Reacts with electrophiles (e.g., alkyl halides, acyl chlorides).
Hydroxyl Group
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Hydrogen Bonding: Enhances solubility and influences crystal packing.
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Oxidation: Susceptible to oxidation to ketones under strong oxidizing conditions.
Thiophene Ring
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Electrophilic Substitution: The electron-rich thiophene undergoes sulfonation, nitration, or halogenation at the 4- or 5-positions .
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π–π Stacking: Interactions with aromatic residues in biological targets (e.g., enzymes, receptors) .
Applications in Medicinal Chemistry
Structural analogs of this compound exhibit antidepressant and neuropharmacological activity. For instance, 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol demonstrated serotonin-norepinephrine reuptake inhibition in preclinical studies, akin to duloxetine . Key applications include:
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
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The branched alkylamine chain mimics the pharmacophore of duloxetine, a known SNRI .
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In silico docking studies suggest high affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET) .
Antibacterial Agents
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Thiophene derivatives exhibit activity against Gram-positive bacteria via membrane disruption.
Comparative Analysis with Analogous Compounds
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